Ethyl butyrate
Overview
Description
Ethyl butyrate is a compound with fruity flavors often associated with mangoes and bananas. It is widely used in food flavorings and various daily-use chemical essences. Synthesis methods, molecular structure, and chemical properties significantly influence its applications and effectiveness.
Synthesis Analysis
Ethyl butyrate can be synthesized through esterification reactions, where butyric acid reacts with ethanol. The use of ultrasound energy and molecular sieves, such as 3Å molecular sieves, has been shown to improve synthesis efficiency. For instance, under optimal conditions, the use of ultrasound and molecular sieves can increase the conversion rate to 90% in 6 hours, which is significantly higher compared to traditional mechanical agitation methods. Immobilized lipases, such as those from Thermomyces lanuginosus or Candida antarctica, have also been used to catalyze the synthesis, offering high conversion rates and reusability (Paludo et al., 2015) (Monteiro et al., 2019).
Molecular Structure Analysis
The molecular structure of ethyl butyrate consists of an ester formed from the ethyl alcohol and butyric acid. Its structure impacts its boiling point, solubility, and interactions with other molecules. No specific studies were retrieved regarding the detailed molecular structure analysis in this context, indicating a potential area for further research.
Chemical Reactions and Properties
Ethyl butyrate participates in typical ester reactions such as hydrolysis and aminolysis. It has been studied for its reaction with other chemicals under various conditions, such as its oxidation initiated by chlorine atoms at low temperatures. These reactions can lead to different products which are significant in understanding ethyl butyrate's reactivity and stability in different environments (Czekner et al., 2018).
Scientific Research Applications
Synthesis Catalyzed by Lipases
- Scientific Field: Biochemistry
- Application Summary: Ethyl butyrate can be synthesized by lipases A (CALA) or B (CALB) from Candida antarctica immobilized onto magnetic nanoparticles (MNP), CALA-MNP and CALB-MNP, respectively .
- Methods of Application: The lipases are immobilized onto magnetic nanoparticles prepared by co-precipitation, functionalized with 3-aminopropyltriethoxysilane, activated with glutaraldehyde .
- Results: Under optimized conditions (1:1, 45 °C and 6 h), it was possible to achieve 99.2 ± 0.3% of conversion for CALA-MNP (10 mg) and 97.5 ± 0.8% for CALB-MNP (12.5 mg), which retained approximately 80% of their activity after 10 consecutive cycles of esterification .
Flavoring and Fragrance Industry
- Scientific Field: Food Science and Cosmetology
- Application Summary: Ethyl butyrate is most commonly recognized for its use in the flavoring and fragrance industry. Its sweet, fruity scent and taste make it a popular additive in foods, beverages, and cosmetics .
- Methods of Application: It is used to impart flavors such as pineapple, peach, orange, and other fruits. It is particularly popular in candies, ice creams, and sodas .
- Results: In the cosmetic industry, it’s used in products such as perfumes, lotions, and soaps for its pleasant fruity scent .
Solvent in Perfumery Products
- Scientific Field: Perfumery
- Application Summary: Ethyl butyrate is used as a solvent in perfumery products .
- Methods of Application: It is used in the formulation of perfumes and other fragrance products .
- Results: The use of ethyl butyrate as a solvent enhances the overall fragrance of the perfumery products .
Plasticizer for Cellulose
- Scientific Field: Material Science
- Application Summary: Ethyl butyrate is used as a plasticizer for cellulose .
- Methods of Application: It is incorporated into cellulose-based materials to increase their flexibility .
- Results: The use of ethyl butyrate improves the properties of cellulose-based materials, making them more flexible and durable .
Preparation of Novel 2-cyanopyrimidines as Cathespin K Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl butyrate is used in the preparation of novel 2-cyanopyrimidines as cathespin K inhibitors .
- Methods of Application: It is used in the synthesis of these novel compounds .
- Results: The resulting 2-cyanopyrimidines have shown potential as cathespin K inhibitors .
Immunomodulatory and Anti-inflammatory Properties
- Scientific Field: Immunology
- Application Summary: Ethyl butyrate has been studied for its immunomodulatory and anti-inflammatory properties .
- Methods of Application: It is used in research studies examining the role of butyrate in inflammatory responses and diseases related to the immune system .
- Results: Research has shown that butyrate can have a role in inflammatory responses and diseases related to the immune system such as atopic dermatitis, systemic lupus erythematosus, human immunodeficiency virus (HIV), psoriasis, and cancer .
Synthesis of Pyridobenzimidazole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl butyrate is used in the synthesis of pyridobenzimidazole derivatives exhibiting antifungal activity by the inhibition of β-1,6-glucan .
- Methods of Application: It is used in the synthesis of these novel compounds .
- Results: The resulting pyridobenzimidazole derivatives have shown potential as antifungal agents .
Flavor Enhancer in Processed Orange Juices
- Scientific Field: Food Science
- Application Summary: Ethyl butyrate is a key ingredient used as a flavor enhancer in processed orange juices .
- Methods of Application: It is used to enhance the flavor of orange juices sold in the US, including those sold as “fresh” or “concentrated" .
- Results: The use of ethyl butyrate enhances the overall flavor of the orange juices .
Solvent in Propylene Glycol, Paraffin Oil, and Kerosene
- Scientific Field: Industrial Chemistry
- Application Summary: Ethyl butyrate is soluble in propylene glycol, paraffin oil, and kerosene .
- Methods of Application: It is used as a solvent in these substances .
- Results: The use of ethyl butyrate improves the properties of these substances, making them more effective as solvents .
Role in Gut Immunity and Barrier Function
- Scientific Field: Immunology
- Application Summary: Ethyl butyrate has been described as a potent pro-resolution molecule that has a significant role in maintaining gut immunity, supporting gut barrier function .
- Methods of Application: It is used in research studies examining the role of butyrate in inflammatory responses and diseases related to the immune system .
- Results: Research has shown that butyrate can have a role in inflammatory responses and diseases related to the immune system .
Regulation of Histone Deacetylase (HDAC)
- Scientific Field: Molecular Biology
- Application Summary: Ethyl butyrate plays a role in the regulation of histone deacetylase (HDAC) .
- Methods of Application: It is used in research studies examining the role of butyrate in the regulation of HDAC .
- Results: Research has shown that butyrate can have a role in the regulation of HDAC .
Flavoring in Alcoholic Beverages
- Scientific Field: Food Science
- Application Summary: Ethyl butyrate is used in alcoholic beverages such as martinis, daiquiris etc .
- Methods of Application: It is used to impart flavors in these beverages .
- Results: The use of ethyl butyrate enhances the overall flavor of these beverages .
Synthesis of Jamaican Rum
- Scientific Field: Food Science
- Application Summary: Ethyl butyrate is synthesised in Jamaican rum upon the estrification of butyric acid from muck and ethanol during the distillation process. This gives Jamaican rum its pleasant flavour .
- Methods of Application: It is used in the synthesis of Jamaican rum .
- Results: The resulting Jamaican rum has a unique and pleasant flavor .
Flavoring in Animal Feeds
- Scientific Field: Animal Nutrition
- Application Summary: Ethyl butyrate is used as a synthetic fruit flavoring in certain animal feeds to enhance palatability .
- Methods of Application: It is used to enhance the flavor of animal feeds .
- Results: The use of ethyl butyrate enhances the overall flavor of these feeds, making them more palatable for animals .
Solvent in Various Industrial Applications
- Scientific Field: Industrial Chemistry
- Application Summary: Ethyl butyrate is used as a solvent in various industrial applications .
- Methods of Application: It is used as a solvent in these substances .
- Results: The use of ethyl butyrate improves the properties of these substances, making them more effective as solvents .
Synthesis of Antifungal Pyridobenzimidazole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl butyrate is used in the synthesis of pyridobenzimidazole derivatives exhibiting antifungal activity by the inhibition of β-1,6-glucan .
- Methods of Application: It is used in the synthesis of these novel compounds .
- Results: The resulting pyridobenzimidazole derivatives have shown potential as antifungal agents .
Synthesis of Cathespin K Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: Ethyl butyrate is used in the preparation of novel 2-cyanopyrimidines as cathespin K inhibitors .
- Methods of Application: It is used in the synthesis of these novel compounds .
- Results: The resulting 2-cyanopyrimidines have shown potential as cathespin K inhibitors .
Plasticizer for Cellulose
- Scientific Field: Material Science
- Application Summary: Ethyl butyrate is used as a plasticizer for cellulose .
- Methods of Application: It is incorporated into cellulose-based materials to increase their flexibility .
- Results: The use of ethyl butyrate improves the properties of cellulose-based materials, making them more flexible and durable .
Future Directions
The Ethyl Butyrate industry is critical and influential. Companies large and small, across sectors—from food and beverage to personal and household products—are increasingly recognizing the significance and usage of Ethyl Butyrate . This comprehensive market research report is vital as it presents an in-depth view of the global Ethyl Butyrate market . This report is a guide to staying competitive and making informed business decisions in the fast-evolving Ethyl Butyrate landscape .
properties
IUPAC Name |
ethyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNCKNCVKJNDBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Record name | ETHYL BUTYRATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6040111 | |
Record name | Ethyl butyrate | |
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Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl butyrate appears as a clear colorless liquid with a pineapple-like odor. Flash point 78 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with an odor of pineapple; [Merck Index], Colourless liquid with a banana, pineapple odour | |
Record name | ETHYL BUTYRATE | |
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Record name | Butanoic acid, ethyl ester | |
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Record name | Ethyl butyrate | |
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Record name | Ethyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/314/ | |
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Boiling Point |
250 °F at 760 mmHg (USCG, 1999), 120-121 °C, 120.00 to 121.00 °C. @ 760.00 mm Hg | |
Record name | ETHYL BUTYRATE | |
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Record name | ETHYL N-BUTYRATE | |
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Record name | Ethyl butyrate | |
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Flash Point |
75 °F (USCG, 1999), 75 °F (24 °C) Closed cup | |
Record name | ETHYL BUTYRATE | |
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Record name | ETHYL N-BUTYRATE | |
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Solubility |
In water, 4.9X10+3 mg/L at 20 °C, Soluble in about 150 parts water, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, 4.9 mg/mL at 20 °C, Soluble in fixed oils and propylene glycol, insoluble in glycerol, 1ml in 3ml 60% ethanol (in ethanol) | |
Record name | ETHYL N-BUTYRATE | |
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Record name | Ethyl butyrate | |
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Record name | Ethyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.879 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8735 g/cu cm at 25 °C, Density of saturated air: 1.08 (Air = 1), 0.870-0.877 | |
Record name | ETHYL BUTYRATE | |
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Record name | ETHYL N-BUTYRATE | |
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Record name | Ethyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/314/ | |
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Vapor Density |
4.0 (Air = 1) | |
Record name | ETHYL N-BUTYRATE | |
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Vapor Pressure |
12.8 [mmHg], 14.0 mm Hg at 20 °C | |
Record name | Ethyl butyrate | |
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Record name | ETHYL N-BUTYRATE | |
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Product Name |
Ethyl butyrate | |
Color/Form |
Colorless liquid | |
CAS RN |
105-54-4 | |
Record name | ETHYL BUTYRATE | |
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Record name | Ethyl butyrate | |
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Record name | Ethyl n-butyrate | |
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Record name | ETHYL BUTYRATE | |
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Record name | Butanoic acid, ethyl ester | |
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Record name | Ethyl butyrate | |
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Record name | ETHYL BUTYRATE | |
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Record name | ETHYL N-BUTYRATE | |
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URL | http://www.hmdb.ca/metabolites/HMDB0033889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-135 °F (USCG, 1999), -97 °C, -93.3 °C | |
Record name | ETHYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/673 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL N-BUTYRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.